
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their aromatic structure and are often used in organic synthesis and materials science. This particular compound is characterized by the presence of a bromine atom, a dimethylamino group, and a fluorenone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one typically involves the bromination of 2-(dimethylamino)-9h-fluoren-9-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The fluorenone core can be reduced to the corresponding fluorenol or oxidized to form more complex structures.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenones, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: Used in the production of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. The fluorenone core provides a rigid aromatic structure that can interact with biological macromolecules through π-π stacking and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)-9h-fluoren-9-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-9h-fluoren-9-one: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.
9H-Fluoren-9-one: The parent compound without any substituents, making it less versatile in chemical reactions.
Uniqueness
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one is unique due to the presence of both the bromine atom and the dimethylamino group, which provide a combination of reactivity and interaction capabilities that are not found in the similar compounds listed above .
Propriétés
Numéro CAS |
6936-22-7 |
|---|---|
Formule moléculaire |
C15H12BrNO |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
3-bromo-2-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H12BrNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3 |
Clé InChI |
KHAWBGWPLXAGNI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


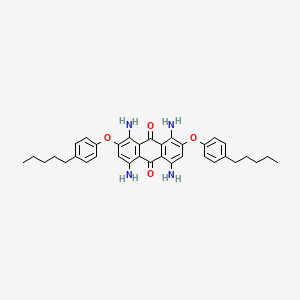
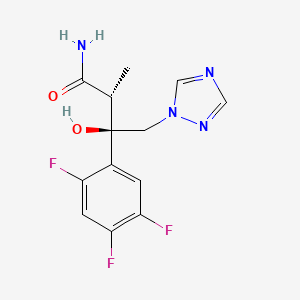
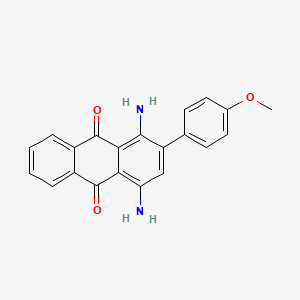

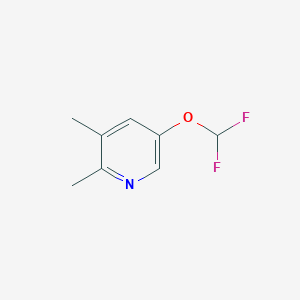
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)

![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)
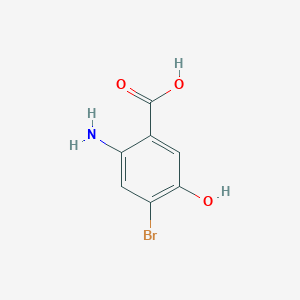

![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
